molecular formula C9H11ClN2 B1355136 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline CAS No. 83939-60-0

2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

Cat. No. B1355136
CAS RN: 83939-60-0
M. Wt: 182.65 g/mol
InChI Key: WUBUBHNBFMEVNX-UHFFFAOYSA-N
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Description

“2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” is a chemical compound with the molecular formula C9H11ClN2. It has a molecular weight of 182.65 . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” and its derivatives can be achieved using α-Aminoamidines. The reaction occurs in mild conditions and is characterized by excellent yields . The newly synthesized derivatives bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .


Molecular Structure Analysis

The InChI code for “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” is 1S/C9H11ClN2/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” is a solid at room temperature . It has a molecular weight of 182.65 .

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” is a chemical compound used in the field of chemical synthesis .
    • Results or Outcomes : The outcomes of using this compound in chemical synthesis can vary greatly depending on the specific reactions and processes it’s used in .
  • Pharmaceutical Research

    • Summary of Application : Quinazoline and quinazolinone derivatives, which “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” is a part of, have been studied for their potential biopharmaceutical activities .
    • Methods of Application : These compounds have been used in the synthesis of diverse molecules with physiological significance and pharmacological utility .
    • Results or Outcomes : Quinazolines and quinazolinones have shown a broad range of biological activity, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic effects .
  • Synthesis of New Derivatives

    • Summary of Application : “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” has been used in the synthesis of new series of 5,6,7,8-tetrahydroquinazolines .
    • Methods of Application : This involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones .
    • Results or Outcomes : The reaction occurs in mild conditions and is characterized by excellent yields .
  • Chemical Storage

    • Summary of Application : “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” is a solid compound that can be stored at room temperature .
    • Methods of Application : The compound is typically stored in a cool, dry place away from heat and open flame .
    • Results or Outcomes : Proper storage of the compound ensures its stability and usability for various applications .
  • Antioxidant and Anticancer Research

    • Summary of Application : Quinazolinone and quinazoline derivatives, which include “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline”, have been studied for their antioxidant and anticancer properties .
    • Methods of Application : These compounds are used in the synthesis of diverse molecules with physiological significance and pharmacological utility .
    • Results or Outcomes : Quinazolines and quinazolinones have shown a broad range of biological activity, including antioxidant and anticancer effects .
  • Antibacterial Research

    • Summary of Application : Quinazolinone and quinazoline derivatives, including “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline”, have been investigated for their antibacterial properties .
    • Methods of Application : These compounds are used in the synthesis of diverse molecules with physiological significance and pharmacological utility .
    • Results or Outcomes : Quinazolines and quinazolinones have shown a broad range of biological activity, including antibacterial effects .
  • Chemical Storage

    • Summary of Application : “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” is a solid compound that can be stored at room temperature .
    • Methods of Application : The compound is typically stored in a cool, dry place away from heat and open flame .
    • Results or Outcomes : Proper storage of the compound ensures its stability and usability for various applications .
  • Antioxidant and Anticancer Research

    • Summary of Application : Quinazolinone and quinazoline derivatives, which include “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline”, have been studied for their antioxidant and anticancer properties .
    • Methods of Application : These compounds are used in the synthesis of diverse molecules with physiological significance and pharmacological utility .
    • Results or Outcomes : Quinazolines and quinazolinones have shown a broad range of biological activity, including antioxidant and anticancer effects .
  • Antibacterial Research

    • Summary of Application : Quinazolinone and quinazoline derivatives, including “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline”, have been investigated for their antibacterial properties .
    • Methods of Application : These compounds are used in the synthesis of diverse molecules with physiological significance and pharmacological utility .
    • Results or Outcomes : Quinazolines and quinazolinones have shown a broad range of biological activity, including antibacterial effects .

Future Directions

The future directions for “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” and its derivatives could involve further functionalization of the compounds . Moreover, they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .

properties

IUPAC Name

2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBUBHNBFMEVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90518543
Record name 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

CAS RN

83939-60-0
Record name 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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